molecular formula C7H18ClNO B1377281 3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride CAS No. 1376315-00-2

3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride

Cat. No.: B1377281
CAS No.: 1376315-00-2
M. Wt: 167.68 g/mol
InChI Key: JAXGKAQLQTWIOK-UHFFFAOYSA-N
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Description

3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride: is a chemical compound with the molecular formula C7H18ClNO . It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride typically involves the reaction of 3-Amino-2,2,3-trimethylbutan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve steps such as purification through recrystallization or distillation to obtain a high-quality compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    3-Amino-2,2,3-trimethylbutan-1-ol: The non-hydrochloride form of the compound.

    2-Amino-2-methylpropan-1-ol: A structurally similar compound with different reactivity.

    3-Amino-2,2-dimethylbutan-1-ol: Another similar compound with slight variations in its structure.

Uniqueness: 3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its hydrochloride form enhances its solubility and makes it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

3-amino-2,2,3-trimethylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(2,5-9)7(3,4)8;/h9H,5,8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXGKAQLQTWIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride
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3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride

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